(R)-3-(3-Fluorophenyl)-beta-alaninol hcl
Overview
Description
Fluorophenyl compounds are often used in the synthesis of pharmaceuticals and other biologically active substances . The presence of a fluorine atom can enhance the biological activity of these compounds due to the unique properties of fluorine .
Molecular Structure Analysis
The molecular structure of fluorophenyl compounds generally consists of a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The exact structure would depend on the position of the fluorine atom and any other substituents on the phenyl ring.
Chemical Reactions Analysis
Fluorophenyl compounds can undergo various chemical reactions, including coupling reactions with boronic acids . The specific reactions would depend on the other functional groups present in the molecule.
Physical And Chemical Properties Analysis
Fluorophenyl compounds typically have high stability and low reactivity due to the strong carbon-fluorine bond . They are often insoluble in water .
Scientific Research Applications
Chromatographic Separation : A study by Chen, Qiu, and Xu (2005) demonstrated the successful separation of 3-substituted-(R,S)-beta-alanine derivatives using high-performance liquid chromatography. This includes derivatives like (R)-3-(3-Fluorophenyl)-beta-alaninol HCl, indicating its potential use in chromatographic applications (Chen, Qiu, & Xu, 2005).
Integrin Antagonists : Research by Hayashi et al. (1998) on GPIIb/IIIa integrin antagonists noted the use of compounds like (R)-3-(3-Fluorophenyl)-beta-alaninol HCl in the development of potent and orally active fibrinogen receptor antagonists. This research highlights its potential application in medicinal chemistry (Hayashi et al., 1998).
Enantioseparation of Amino Acids : Péter et al. (2001) developed methods for the enantioseparation of beta-amino acids, including (R)-3-(3-Fluorophenyl)-beta-alaninol HCl. This research is significant for analytical chemistry, particularly in the separation and analysis of chiral compounds (Péter, Lázár, Fülöp, & Armstrong, 2001).
Synthesis of Chiral Derivatives : Guzmán-Mejía, Reyes-Rangel, and Juaristi (2007) described the use of microwave irradiation in synthesizing chiral derivatives of beta-Ala, including (R)-3-(3-Fluorophenyl)-beta-alaninol HCl. This study contributes to the field of organic synthesis, particularly in the preparation of chiral amino acids (Guzmán-Mejía, Reyes-Rangel, & Juaristi, 2007).
Optically Active Poly(phenylacetylene)s : Lai et al. (2006) synthesized functional phenylacetylene derivatives containing amino acid moieties, such as (R)-3-(3-Fluorophenyl)-beta-alaninol HCl. This research is important for materials science, especially in the development of polymers with specific optical properties (Lai, Lam, Qin, Dong, & Tang, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-amino-3-(3-fluorophenyl)propan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAZROXPDRSRKE-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](CCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857131 | |
Record name | (3R)-3-Amino-3-(3-fluorophenyl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(3-Fluorophenyl)-beta-alaninol hcl | |
CAS RN |
1263094-10-5 | |
Record name | Benzenepropanol, γ-amino-3-fluoro-, hydrochloride (1:1), (γR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263094-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Amino-3-(3-fluorophenyl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.